molecular formula C20H25N5O4 B11242541 N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline

N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline

Cat. No.: B11242541
M. Wt: 399.4 g/mol
InChI Key: MMVIFNBDYBWQEP-UHFFFAOYSA-N
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Description

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the methoxy groups and the coupling of the tetrazole ring with the aniline derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE
  • 2-Hydroxy-2-methylpropiophenone
  • 1-Hydroxy-1-methylethyl phenyl ketone

Uniqueness

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE stands out due to its combination of a tetrazole ring and multiple methoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]propan-2-yl]-3,4-dimethoxyaniline

InChI

InChI=1S/C20H25N5O4/c1-20(2,21-13-7-9-15(26-3)17(11-13)28-5)19-22-23-24-25(19)14-8-10-16(27-4)18(12-14)29-6/h7-12,21H,1-6H3

InChI Key

MMVIFNBDYBWQEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC(=C(C=C2)OC)OC)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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